molecular formula C26H34N8O5 B12744379 L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester CAS No. 50714-20-0

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester

Cat. No.: B12744379
CAS No.: 50714-20-0
M. Wt: 538.6 g/mol
InChI Key: ZXVQHWZHFIDYDJ-IBGZPJMESA-N
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Description

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutamic acid backbone linked to a pteridine ring system through a benzoyl group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester typically involves multiple steps. One common method includes the esterification of L-glutamic acid with dipropyl alcohol under acidic conditions to form the dipropyl ester. This is followed by the coupling of the ester with 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes and inhibit their activity, affecting various biochemical pathways. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, 1-ethyl ester
  • L-Glutamic acid, N-(4-(methylamino)benzoyl)-, dimethyl ester
  • N-[4-(Methylamino)benzoyl]-L-glutamic Acid

Uniqueness

Compared to similar compounds, L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, dipropyl ester is unique due to its dipropyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

50714-20-0

Molecular Formula

C26H34N8O5

Molecular Weight

538.6 g/mol

IUPAC Name

dipropyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C26H34N8O5/c1-4-12-38-20(35)11-10-19(25(37)39-13-5-2)31-24(36)16-6-8-18(9-7-16)34(3)15-17-14-29-23-21(30-17)22(27)32-26(28)33-23/h6-9,14,19H,4-5,10-13,15H2,1-3H3,(H,31,36)(H4,27,28,29,32,33)/t19-/m0/s1

InChI Key

ZXVQHWZHFIDYDJ-IBGZPJMESA-N

Isomeric SMILES

CCCOC(=O)CC[C@@H](C(=O)OCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CCCOC(=O)CCC(C(=O)OCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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